molecular formula C13H16O2 B114312 Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate CAS No. 143356-09-6

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B114312
CAS No.: 143356-09-6
M. Wt: 204.26 g/mol
InChI Key: MSVLHKCEWWRYFY-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

143356-09-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3

InChI Key

MSVLHKCEWWRYFY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CC2=CC=CC=C2C1

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1,3-dihydro-2H-inden-2-ylideneacetate (302 mg, 1.49 mmol) in EtOAc (10 mL) was added 5% Pd/C (76 mg) and H2 was bubbled through the slurry for 20 h. The slurry was then filtered through Celite and the organic solution was concentrated in vacuo. Ethyl 2,3-dihydo-1H-inden-2-ylacetate (285 mg, 94%) was isolated as a colorless oil without purification.
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of acid 147 (32.0 g, 180 mmol) in dry EtOH (250 mL) and CH2SO4 (2.0 mL) was stirred at reflux temperature under N2 for 16 h. The solvent was evaporated, the residue partitioned between ice/water (200 mL) and DCM (50 mL) and the aqueous layer extracted with DCM (2×40 mL). The combined organic layer was washed with saturated aqueous NaHCO3 solution and water, dried and the solvent evaporated to yield ester 148 (33.3 g, 90%) (lit. Tanaka, et. al., J. Med. Chem. 1994, 37, 2071-2078) as a brown oil: 1H NMR δ 7.10-7.21 (m, 4H, H-4, H-5, H-6, H-7), 4.15 (q, J=7.1 Hz, 2H, CH2), 3.10-3.45 (m, 2H, H-1, H-3), 2.82-2.94 (m, 1H, H-2), 2.62-2.68 (m, 2H, H-1, H-3), 4.48 (d, J=7.4 Hz, 2H, CH2CO2), 1.27 (t, J=7.1 Hz, 2H, CH3).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
CH2SO4
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
90%

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